molecular formula C12H23NO4 B1240441 O-valeroylcarnitine

O-valeroylcarnitine

Cat. No.: B1240441
M. Wt: 245.32 g/mol
InChI Key: VSNFQQXVMPSASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-valeroylcarnitine is a C5-acylcarnitine in which the acyl group specified is valeroyl. It has a role as a metabolite. It is functionally related to a valeric acid.

Scientific Research Applications

Ocular Pharmacokinetics and Drug Delivery

O-Valeroylcarnitine may be relevant in the context of ocular pharmacokinetics and drug delivery. Challenges in drug delivery to the eye are significant due to the protective barriers surrounding it. Although not directly focused on this compound, studies in this area highlight the importance of understanding drug delivery mechanisms for therapeutic substances in ophthalmology (Urtti, 2006).

Role in Alcohol Metabolism

Research has indicated that related compounds like acetylcarnitine can influence alcohol metabolism, specifically inhibiting alcohol dehydrogenase (ADH). This suggests potential applications of this compound in understanding and possibly treating alcohol-related metabolic processes (Sachan & Cha, 1994).

Mental Health Applications

L-Acetylcarnitine, a related compound, has been studied for its potential antidepressant effects in elderly patients with dysthymic disorder, suggesting a possible avenue for research into this compound's applications in mental health (Bersani et al., 2013).

Fertility and Embryonic Development

Studies on L-carnitine, a related compound, have shown its beneficial effects on oocyte cytoskeleton and embryo development, particularly in the context of endometriosis. This suggests a potential area for exploring the effects of this compound on fertility and embryogenesis (Mansour et al., 2009).

Metabolic Syndrome and Fat Oxidation

Research into peroxisome proliferator–activated receptor (PPAR)δ agonists, which are related to the carnitine pathway, reveals potential for this compound in the management of metabolic syndrome through enhanced fat oxidation in skeletal muscle (Risérus et al., 2008).

Mitochondrial Function in the Elderly

Acetylcarnitine, a compound similar to this compound, shows promise in restoring mitochondrial function and content in the elderly, suggesting a role for this compound in age-related mitochondrial dysfunction (Rosca et al., 2009).

General Drug Discovery and Pharmacological Research

While not directly related to this compound, the general landscape of drug discovery, including the development of new therapeutic agents and the integration of molecular biology in pharmacology, provides a broader context for understanding the potential of novel compounds like this compound in clinical applications (Drews, 2000).

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3-pentanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

VSNFQQXVMPSASB-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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